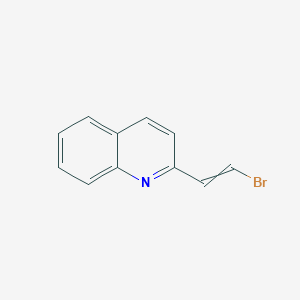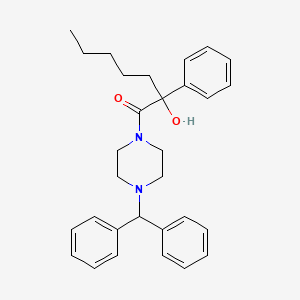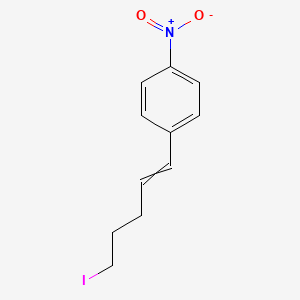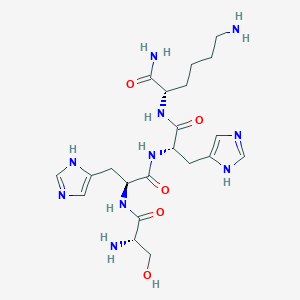![molecular formula C13H21NO3 B14209190 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol CAS No. 630394-81-9](/img/structure/B14209190.png)
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with hydroxyl groups and an aliphatic chain containing a hydroxyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol typically involves multiple steps. One common method starts with the preparation of the benzene ring substituted with hydroxyl groups. This can be achieved through the hydroxylation of benzene derivatives using reagents such as hydrogen peroxide in the presence of a catalyst . The aliphatic chain is then introduced through a series of reactions, including alkylation and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and halogenating agents. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
Applications De Recherche Scientifique
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with enzymes, leading to inhibition of their activity . The methylamino group can interact with receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydroxybenzenes such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
Uniqueness
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol is unique due to the presence of both hydroxyl and methylamino groups on the aliphatic chain, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
630394-81-9 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
4-[3-hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C13H21NO3/c1-4-13(17,9(2)8-14-3)10-5-6-11(15)12(16)7-10/h5-7,9,14-17H,4,8H2,1-3H3 |
Clé InChI |
GGMCJCZZYLXNNC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C=C1)O)O)(C(C)CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)

![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)

![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)

